4,5-Bis(trifluoromethyl)cyclohex-1-ene
Description
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXSQAKJKISBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Formation and Acetic Anhydride Quenching
The use of Grignard reagents to construct bis(trifluoromethyl) aromatic systems is well-documented. For instance, US6350915B1 describes the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and magnesium, followed by quenching with acetic anhydride. While this method targets an aromatic ketone, its principles may extend to alicyclic systems.
In a hypothetical adaptation for cyclohex-1-ene derivatives, 4,5-dibromocyclohex-1-ene could react with magnesium to form a di-Grignard intermediate. Subsequent treatment with acetic anhydride might yield 4,5-bis(trifluoromethyl)cyclohex-1-ene. Key parameters include:
Table 1: Grignard Reaction Parameters from Analogous Systems
| Parameter | Value (from US6350915B1) | Proposed for Cyclohex-1-ene |
|---|---|---|
| Solvent | THF | THF |
| Temperature | 0–20°C | 0–10°C |
| Molar ratio (Ac₂O:Mg) | 2:1 | 2.5:1 |
| Yield | 93.7% | Estimated 60–75% |
Copper-Mediated Trifluoromethylation
Single vs. Double CF₃ Substitution
Copper-mediated trifluoromethylation, as demonstrated in RSC Adv. (2013), enables the introduction of CF₃ groups to alkenes. For example, 1-(trifluoromethyl)cyclohex-1-ene was synthesized in 64% yield via reaction of bromocyclohexane with (CF₃)₂Zn under copper catalysis. Extending this to 4,5-dibromocyclohex-1-ene would require sequential or simultaneous substitution of both bromine atoms.
Challenges:
Table 2: Trifluoromethylation Efficiency in Cyclic Systems
| Substrate | Catalyst | Yield (Mono-CF₃) | Yield (Bis-CF₃) |
|---|---|---|---|
| Bromocyclohexane | CuI | 64% | Not reported |
| 4,5-Dibromocyclohex-1-ene | CuI | — | Estimated 40–55% |
Cyclization Strategies
Diels-Alder Reaction with CF₃-Containing Dienophiles
While not directly cited in the provided sources, Diels-Alder reactions between 1,3-butadiene and bis(trifluoromethyl) dienophiles (e.g., hexafluoro-2-butyne) could theoretically yield this compound. This method would require high-pressure conditions and Lewis acid catalysis to overcome the electron-withdrawing effects of CF₃ groups.
Ring-Closing Metathesis
Ring-closing metathesis (RCM) of dienes bearing CF₃ substituents offers another potential route. For instance, 1,6-diene precursors with CF₃ groups at positions 2 and 3 could cyclize using Grubbs catalysts. However, the strong electron-withdrawing nature of CF₃ may impede metathesis activity.
Byproduct Analysis and Optimization
Byproducts in Grignard Routes
In US6350915B1, bis-adduct formation (up to 2.0 mol%) occurred when acetic anhydride was added to Grignard reagents at elevated temperatures. For cyclohex-1-ene synthesis, analogous side reactions might include:
-
Over-quenching : Excess Ac₂O leading to acetylated byproducts.
-
Incomplete substitution : Residual bromine atoms if stoichiometry is unbalanced.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(trifluoromethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
4,5-Bis(trifluoromethyl)cyclohex-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and specificity .
Comparison with Similar Compounds
The following analysis compares 4,5-bis(trifluoromethyl)cyclohex-1-ene with structurally or functionally related compounds, focusing on electronic effects, reactivity, and applications.
4,5-Bis(trifluoromethyl)pyridazine
Structure and Reactivity :
- Pyridazine derivative : Contains a nitrogen-containing heterocyclic ring instead of a cyclohexene backbone.
- Electronic effects: The pyridazine ring’s electron-deficient nature, amplified by two -CF₃ groups, facilitates [4+2] cycloaddition reactions with hydrazono-trifluoromethyl ketones. Ab initio calculations confirm a concerted mechanism for this reaction .
- Contrast with cyclohexene : The absence of nitrogen in this compound reduces its inherent electron deficiency. However, the -CF₃ groups may still activate the cyclohexene as a diene in Diels-Alder reactions, albeit with different regioselectivity due to steric hindrance from the substituents.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene (Perfluoroisobutylene, CAS 382-21-8)
Structure and Physical Properties :
- Linear alkene : A fully fluorinated propene derivative with -CF₃ and -F groups.
- Physical state : Likely gaseous at room temperature due to high fluorination, contrasting with the liquid/solid state of the cyclohexene derivative.
Reactivity and Stability :
- Electrophilic reactivity : The electron-withdrawing -CF₃ groups polarize the double bond, enhancing susceptibility to nucleophilic attack. Similar effects are expected in the cyclohexene analog.
Photochromic Diarylethene with Hexafluorocyclopentene
Structure and Function :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-bis(trifluoromethyl)cyclohex-1-ene, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via [4+2] cycloaddition reactions using trifluoromethyl-substituted dienes or electrophilic trifluoromethylation of cyclohexene precursors. For example, cycloaddition reactions involving bis(trifluoromethyl)pyridazines (as dienophiles) and activated dienes are optimized by controlling temperature (e.g., 80–120°C) and acidic catalysts like trifluoroacetic acid (TFA) to enhance regioselectivity . Halogenation or fluorination steps may require anhydrous conditions to avoid hydrolysis.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Structural validation relies on:
- X-ray crystallography : To resolve bond lengths and angles (e.g., mean C–C bond deviation ≤0.004 Å) .
- NMR spectroscopy : NMR is critical for distinguishing trifluoromethyl groups (δ ~ -60 to -70 ppm), while NMR identifies olefinic protons (δ ~5.5–6.5 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] or [M–Br]) with <5 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [4+2] cycloaddition reactions involving this compound?
- Methodology : Computational studies (e.g., DFT at the 6-31G* level) reveal that protonation of the diene precursor stabilizes transition states, favoring a concerted cycloaddition pathway. Electron-withdrawing trifluoromethyl groups lower the LUMO energy of the dienophile, accelerating reactivity. Steric effects from the bulky CF groups dictate regioselectivity, as shown in ab initio simulations .
Q. How do researchers assess the biological activity of trifluoromethyl-substituted cyclohexenes, and what are common pitfalls in data interpretation?
- Methodology :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against pathogens like MRSA (e.g., MIC = 0.5 µg/mL) require standardized broth microdilution protocols to avoid solvent interference .
- Cytotoxicity controls : Use non-tumor cell lines (e.g., HEK293) to distinguish selective activity. Discrepancies in IC values may arise from variations in cell culture conditions or compound solubility .
Q. What computational strategies predict the electronic properties of this compound for materials science applications?
- Methodology :
- DFT calculations : Analyze HOMO-LUMO gaps to evaluate electron-accepting capacity (e.g., gaps <3 eV suggest utility in organic semiconductors) .
- UV-vis spectroscopy : Correlate computed excitation energies with experimental λ values (e.g., 300–400 nm for charge-transfer transitions) .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported reaction yields for trifluoromethylated cyclohexene derivatives?
- Methodology : Cross-validate synthetic protocols using:
- In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation.
- Batch reproducibility tests : Conduct ≥3 independent trials to identify outliers.
- Byproduct analysis : GC-MS or NMR detects side products (e.g., hydrolyzed CF groups) that reduce yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
